N-(3,4-difluorophenyl)-2-iodobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-2-iodobenzamide: is an organic compound that features both fluorine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-iodobenzamide typically involves the reaction of 3,4-difluoroaniline with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-fluorophenyl)-3-bromobenzamide
- N-(3,4-dichlorophenyl)-2-iodobenzamide
- N-(3,4-difluorophenyl)-2-bromobenzamide
Comparison: N-(3,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H8F2INO |
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Molecular Weight |
359.11 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H8F2INO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) |
InChI Key |
ZIZZVHLBUVESDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)I |
Origin of Product |
United States |
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